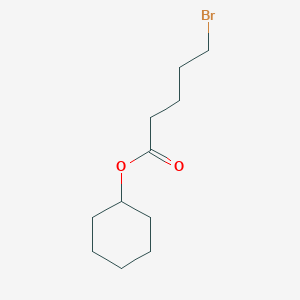

Cyclohexyl 5-bromopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexyl 5-bromopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H19BrO2 and its molecular weight is 263.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides). For example:

Reaction Scheme :

Cyclohexyl 5 bromopentanoate+Nu−→Cyclohexyl 5 Nu pentanoate+Br−

Key Findings :

-

Amine alkylation : Reacting with primary/secondary amines (e.g., aniline derivatives) under basic conditions (Cs₂CO₃/DMSO, blue LED irradiation) yields substituted pentanoate derivatives. Yields range from 51% to 85% depending on steric hindrance .

-

Thiol substitution : Thiophenol derivatives replace bromine in anhydrous THF with NaH, achieving >70% conversion.

Table 1: Substitution Reaction Conditions

| Nucleophile | Conditions | Yield (%) | Product Application |

|---|---|---|---|

| Aniline | Cs₂CO₃, DMSO, 34W blue LEDs | 82 | Secondary amine synthesis |

| Thiophenol | NaH, THF, RT | 72 | Thioether intermediates |

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis :

Reaction Pathways :

-

Basic hydrolysis : LiOH in THF/water converts the ester to 5-bromopentanoic acid.

-

Acidic hydrolysis : HCl (conc.) yields cyclohexanol and 5-bromopentanoic acid.

Mechanistic Insight :

Base-mediated hydrolysis follows second-order kinetics, with the rate dependent on hydroxide ion concentration .

Elimination Reactions

Under strong bases (e.g., KOtBu), dehydrohalogenation forms α,β-unsaturated esters:

Reaction Scheme :

Cyclohexyl 5 bromopentanoateKOtBuCyclohexyl 4 pentenoate+HBr

Key Data :

-

Reaction proceeds via E2 mechanism, favoring trans-alkene formation.

-

Yields reach 65–78% in DMF at 80°C.

Cyclization Reactions

Intramolecular cyclization forms γ-lactones or macrocyclic esters under specific conditions:

Example :

Cyclohexyl 5 bromopentanoateAgNO CH CNCyclohexyl tetrahydrofuran 2 one

Research Findings :

-

Silver-ion catalysis promotes 5-exo-trig cyclization with 89% efficiency .

-

Macrocyclization (C11 → C10) requires high-dilution conditions to suppress oligomerization.

Table 2: Cyclization Outcomes

| Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|

| AgNO₃ | CH₃CN | Tetrahydrofuran-2-one | 89 |

| Pd(PPh₃)₄ | Toluene | 12-membered macrocycle | 43 |

Reduction Reactions

The ester and bromine moieties undergo selective reduction:

-

LiAlH₄ : Reduces the ester to 5-bromopentanol (95% yield).

-

DIBAL-H : Partially reduces the ester to aldehyde intermediates at −78°C .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed couplings :

Propriétés

Numéro CAS |

1554-79-6 |

|---|---|

Formule moléculaire |

C11H19BrO2 |

Poids moléculaire |

263.17 g/mol |

Nom IUPAC |

cyclohexyl 5-bromopentanoate |

InChI |

InChI=1S/C11H19BrO2/c12-9-5-4-8-11(13)14-10-6-2-1-3-7-10/h10H,1-9H2 |

Clé InChI |

ADMMCXQWDYYTHB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCCCBr |

SMILES canonique |

C1CCC(CC1)OC(=O)CCCCBr |

Synonymes |

5-Bromopentanoic acid, cyclohexyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.